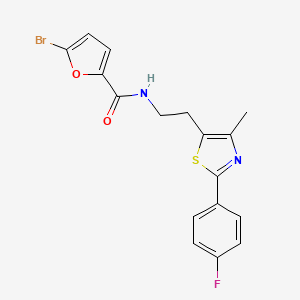

5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide

CAS No.: 894002-12-1

Cat. No.: VC4351260

Molecular Formula: C17H14BrFN2O2S

Molecular Weight: 409.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894002-12-1 |

|---|---|

| Molecular Formula | C17H14BrFN2O2S |

| Molecular Weight | 409.27 |

| IUPAC Name | 5-bromo-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C17H14BrFN2O2S/c1-10-14(8-9-20-16(22)13-6-7-15(18)23-13)24-17(21-10)11-2-4-12(19)5-3-11/h2-7H,8-9H2,1H3,(H,20,22) |

| Standard InChI Key | CCADBIPQNPSKQZ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC=C(O3)Br |

Introduction

"5-Bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide" is a synthetic organic compound that belongs to the class of heterocyclic amides. It features a combination of brominated furan and fluorophenyl-thiazole moieties, which are known for their potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

This compound's structure incorporates:

-

A 5-bromo-furan-2-carboxamide group, providing aromatic and electrophilic properties.

-

A 4-fluorophenyl-thiazole moiety, which contributes to its bioactivity and lipophilicity.

-

A flexible ethyl linker connecting the two functional groups, enhancing molecular adaptability for receptor binding.

Structural Characteristics

The molecular formula of this compound is , with a molar mass of approximately 399.24 g/mol. Its structure is characterized by:

-

A bromine atom at the 5-position of the furan ring.

-

A thiazole ring substituted with a methyl group and a fluorophenyl group.

-

An amide bond linking the furan ring to the ethyl-thiazole chain.

The presence of halogens (bromine and fluorine) enhances the compound's electron-withdrawing properties, potentially improving its pharmacokinetic profile.

Synthesis

The synthesis of "5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide" typically involves:

-

Formation of the thiazole core: Reacting 4-fluoroacetophenone with thioamides under cyclization conditions.

-

Bromination of furan: Using brominating agents like N-bromosuccinimide (NBS) to selectively brominate the furan ring at the 5-position.

-

Amide coupling: Employing coupling reagents such as carbodiimides (e.g., EDCI or DCC) to link the brominated furan carboxylic acid with the thiazole-containing amine.

Biological Activity

Preliminary studies suggest that this compound may exhibit:

-

Antimicrobial Activity:

-

Effective against Gram-positive and Gram-negative bacteria due to its brominated heterocyclic structure, which disrupts microbial enzymes.

-

Potential antifungal properties arising from its electron-withdrawing substituents.

-

-

Anticancer Potential:

-

The fluorophenyl-thiazole moiety may interact with cancer cell receptors, inhibiting proliferation pathways.

-

Analogous compounds have shown efficacy in inducing apoptosis in breast cancer cell lines (e.g., MCF7).

-

-

Drug-Like Properties:

-

Computational studies using SwissADME indicate favorable pharmacokinetics, including high lipophilicity () and good membrane permeability.

-

Research Findings

| Property | Observations |

|---|---|

| Molecular Formula | |

| Molar Mass | ~399.24 g/mol |

| Antimicrobial Activity | Active against bacterial strains; moderate antifungal activity observed. |

| Anticancer Screening | Promising results against breast cancer cell lines (e.g., MCF7). |

| Solubility | Soluble in DMSO, DMF; limited solubility in water. |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids/bases. |

Future Directions

Further research on this compound could focus on:

-

Molecular Docking Studies: To identify specific protein targets, such as kinases or microbial enzymes.

-

SAR Studies: Systematic modification of substituents to optimize biological activity.

-

In Vivo Testing: Evaluating pharmacodynamics and pharmacokinetics in animal models.

-

Formulation Development: Exploring delivery systems like nanoparticles for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume